2-Methyl-4-oxopentanoic acid
Overview
Description
2-Methyl-4-oxopentanoic acid, also known as Levulinic acid or 4-oxopentanoic acid, is an organic compound with the formula CH3C(O)CH2CH2CO2H . It is classified as a keto acid and appears as a white crystalline solid . This compound is soluble in water and polar organic solvents . It is derived from the degradation of cellulose and is a potential precursor to biofuels .
Synthesis Analysis
Levulinic acid was first prepared in 1840 by Dutch chemist Gerardus Johannes Mulder by heating fructose with hydrochloric acid . The synthesis of levulinic acid from hexoses (glucose, fructose) or starch in dilute hydrochloric acid or sulfuric acid has been reported . Many concepts for the commercial production of levulinic acid are based on a strong acid technology .Molecular Structure Analysis
The molecular formula of 2-Methyl-4-oxopentanoic acid is C6H10O3 . Its average mass is 130.142 Da and its monoisotopic mass is 130.062988 Da .Chemical Reactions Analysis
One of the chemical reactions involving 2-Methyl-4-oxopentanoic acid is its condensation with α-amino ketones, which leads to the formation of pyrazinones .Physical And Chemical Properties Analysis
The density of 2-Methyl-4-oxopentanoic acid is 1.1±0.1 g/cm3 . Its boiling point is 245.5±13.0 °C at 760 mmHg . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Metabolic Pathways in Pancreatic Islets
2-Methyl-4-oxopentanoic acid, also known as 4-methyl-2-oxopentanoate, plays a significant role in the metabolic pathways of isolated pancreatic islets. Hutton, Sener, and Malaisse (1979) found that this compound stimulates islet-cell respiration, ketone-body formation, and biosynthetic activity without significantly affecting the metabolism of endogenous nutrients by the islets (Hutton, Sener, & Malaisse, 1979).
Synthesis Processes
Yuan (2006) reported the synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid, demonstrating the chemical versatility and potential applications of derivatives of 2-Methyl-4-oxopentanoic acid in synthetic chemistry (Yuan, 2006).
Crystal Structural Analysis
Maurin, Leś, and Winnicka-Maurin (1995) explored the crystal structures of oximes of 4-methyl-2-oxopentanoic acid, contributing to a deeper understanding of the chemical and physical properties of this compound (Maurin, Leś, & Winnicka-Maurin, 1995).
Analytical Chemistry
Schadewaldt, Wendel, and Hammen (1996) developed a sensitive method for determining S- and R-3-methyl-2-oxopentanoate enantiomers in human plasma, illustrating the importance of 2-Methyl-4-oxopentanoic acid in biochemical analysis and medical diagnostics (Schadewaldt, Wendel, & Hammen, 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTJTTKEYGHTNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280179 | |
Record name | 2-Methyl-4-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-oxopentanoic acid | |
CAS RN |
6641-83-4 | |
Record name | 6641-83-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-4-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alpha-Methyllevulinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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